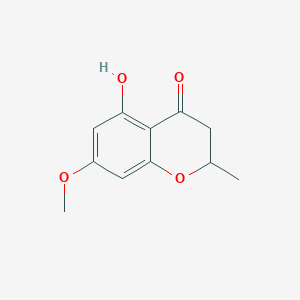
5-Hydroxy-7-methoxy-2-methylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-7-methoxy-2-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry . The structure of this compound includes a benzene ring fused with a dihydropyran ring, with hydroxyl and methoxy groups at positions 5 and 7, respectively, and a methyl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methoxy-2-methylchroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with an aldehyde followed by cyclization can yield the desired chromanone . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-7-methoxy-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 5-hydroxy-7-methoxy-2-methylchroman-4-ol.
Substitution: Formation of 5-hydroxy-7-ethoxy-2-methylchroman-4-one.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-7-methoxy-2-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-7-methoxy-2-methylchroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Anti-inflammatory Pathways: Modulating the expression of inflammatory cytokines and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-2-methylchroman-4-one: Lacks the methoxy group at position 7.
7-Hydroxy-5-methoxy-2-methylchroman-4-one: Has the hydroxyl and methoxy groups interchanged.
5,7-Dihydroxy-2-methylchroman-4-one: Contains hydroxyl groups at both positions 5 and 7.
Uniqueness
5-Hydroxy-7-methoxy-2-methylchroman-4-one is unique due to the specific arrangement of its functional groups, which contributes to its distinct biological activities and chemical reactivity. The presence of both hydroxyl and methoxy groups enhances its antioxidant properties, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
86361-56-0 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
5-hydroxy-7-methoxy-2-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h4-6,13H,3H2,1-2H3 |
InChI-Schlüssel |
CVVSZQXLQNBZCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2=C(C=C(C=C2O1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















